molecular formula C21H42ClNO4 B8075491 (3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride

Cat. No.: B8075491
M. Wt: 411.0 g/mol
InChI Key: TWGWHMYOGIGWDM-IQDJPGLDSA-N
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Description

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride is a stable isotope-labeled compound. It is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. The compound is often used in scientific research due to its unique properties and high isotopic purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves the acylation of L-carnitine with tetradecanoic acid (myristic acid) in the presence of a suitable catalyst. The N-methyl-d3 labeling is introduced through the use of deuterated methylating agents. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

Industrial production of Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity and chemical composition.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to investigate the pathways of fatty acid metabolism.

    Biology: Employed in studies of cellular energy production and mitochondrial function.

    Medicine: Utilized in research on metabolic disorders, such as fatty acid oxidation disorders and carnitine deficiency.

    Industry: Applied in the development of nutritional supplements and pharmaceuticals targeting metabolic health.

Mechanism of Action

The mechanism of action of Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the conversion of long-chain fatty acids into acyl-carnitine derivatives, which can then be transported across the mitochondrial membrane. Once inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking of these metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Propionyl-L-carnitine-(N-methyl-d3)
  • Myristoyl-L-carnitine
  • Palmitoyl-L-carnitine-(N-methyl-d3)
  • Stearoyl-L-carnitine

Uniqueness

Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride is unique due to its specific chain length (tetradecanoyl) and deuterium labeling. This combination provides distinct advantages in metabolic studies, allowing for detailed analysis of fatty acid transport and oxidation. The high isotopic purity (99 atom % D) and chemical purity (98% (CP)) further enhance its utility in research applications.

Properties

IUPAC Name

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGWHMYOGIGWDM-IQDJPGLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334532-25-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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